2-(Aminomethyl)-5-cyclopropoxy-N-methylnicotinamide
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Overview
Description
This compound features a nicotinamide core substituted with an aminomethyl group at the 2-position, a cyclopropoxy group at the 5-position, and a methyl group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-cyclopropoxy-N-methylnicotinamide typically involves multi-step organic reactions. One common approach is to start with a nicotinamide derivative and introduce the aminomethyl group through a nucleophilic substitution reaction. The cyclopropoxy group can be introduced via a cyclopropanation reaction using appropriate reagents and catalysts. The final step involves methylation of the nitrogen atom using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-cyclopropoxy-N-methylnicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the cyclopropoxy group using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-cyclopropoxy-N-methylnicotinamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the cyclopropoxy group may enhance the compound’s binding affinity. The methyl group on the nitrogen atom can influence the compound’s solubility and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)phenol: Similar in structure but lacks the cyclopropoxy and methyl groups.
Aminomethyl propanol: Contains an aminomethyl group but has different substituents on the core structure.
Uniqueness
2-(Aminomethyl)-5-cyclopropoxy-N-methylnicotinamide is unique due to the presence of both the cyclopropoxy and methyl groups, which can significantly influence its chemical and biological properties. These structural features may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H15N3O2 |
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Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-(aminomethyl)-5-cyclopropyloxy-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-13-11(15)9-4-8(16-7-2-3-7)6-14-10(9)5-12/h4,6-7H,2-3,5,12H2,1H3,(H,13,15) |
InChI Key |
LXPFBIALWCMRCD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(N=CC(=C1)OC2CC2)CN |
Origin of Product |
United States |
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